(+)-Xestospongin A

Description

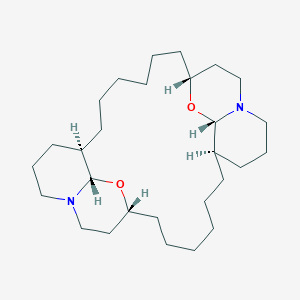

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25-,26-,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYOPBRFUUEHRC-NIVXRMQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@@H]2CCN3CCC[C@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Elucidation Methodologies of + Xestospongin a

Isolation from Marine Sponge Genera (Xestospongia species)

(+)-Xestospongin A is a member of the xestospongin/araguspongine family of alkaloids, which are primarily found in marine sponges of the genus Xestospongia (Order: Haplosclerida; Family: Petrosiidae). mdpi.commdpi.comresearchgate.net The initial isolation of this compound was reported from the sponge Xestospongia exigua. acs.orgmdpi.com This species, along with others in the genus, is a rich source of these structurally diverse and biologically active secondary metabolites. nih.govresearchgate.net

Specimens of Xestospongia have been collected from various marine environments, leading to the isolation of this compound and its congeners. These locations include the waters of Australia, the Red Sea, Okinawa in Japan, and Palau. mdpi.comresearchgate.net The isolation process typically involves the extraction of the sponge tissue with a solvent such as methanol (B129727) or ethanol. mdpi.comresearchgate.netmdpi.com The resulting crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds. This multi-step purification process allows for the isolation of pure this compound. ias.ac.in

Alongside this compound, a variety of related compounds are often co-isolated. These include other xestospongins like (-)-xestospongin C and (+)-xestospongin D, as well as araguspongine C. mdpi.comacs.org The specific chemical profile of a sponge can vary depending on its geographical location. mdpi.com For instance, while dextrorotatory (+)-xestospongin D was isolated from Xestospongia exigua, a racemic mixture of the same compound was found in a Niphates sp. from Singapore. acs.orgcapes.gov.br

Table 1: Selected Xestospongin/Araguspongine Alkaloids and their Source

| Compound Name | Marine Source |

|---|---|

| This compound | Xestospongia exigua, Xestospongia sp. |

| (-)-Xestospongin C | Xestospongia sp. |

| (+)-Xestospongin D | Xestospongia exigua, Xestospongia sp. |

| Araguspongine C | Xestospongia sp. |

Spectroscopic and Crystallographic Approaches for Structural Determination

The elucidation of the intricate molecular architecture of this compound and its relatives has been achieved through a combination of spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-¹³ (¹³C) NMR, has been fundamental in determining the core structure of these alkaloids. acs.org The presence of a trans-substituted quinolizidine (B1214090) ring system, a key feature of many xestospongins, is often confirmed by the observation of Bohlman bands in the infrared (IR) spectrum. acs.org

Mass spectrometry (MS) is another critical tool used to determine the molecular weight and formula of these compounds, further corroborating the structural data obtained from NMR and X-ray crystallography. acs.org

Absolute Stereochemical Assignment Methods

Determining the absolute configuration, or the precise three-dimensional arrangement of atoms, is a crucial final step in the structural elucidation of a chiral molecule like this compound. The complex stereochemistry of the xestospongin/araguspongine alkaloids has presented a significant challenge. acs.org

One powerful technique used to establish absolute stereochemistry is the analysis of anomalous scattering in single-crystal X-ray diffraction experiments. This method was successfully applied to determine the absolute configuration of (+)-xestospongin D. mdpi.comacs.org

Another widely used chemical method is Mosher's ester analysis. springernature.com This technique involves the formation of diastereomeric esters with a chiral reagent, (S)- and (R)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts of these esters, the absolute configuration of the alcohol center can be deduced. This method was employed to secure the absolute stereochemistry of (+)-7S-hydroxyxestospongin A. researchgate.netacs.orgnih.gov

Furthermore, synthetic efforts have played a crucial role in clarifying and, in some cases, correcting the absolute configurations of xestospongin alkaloids. For instance, the biomimetic synthesis of (-)-Xestospongin A, (+)-Xestospongin C, and (+)-Araguspongine B led to a correction of their previously assigned absolute configurations. acs.org

Synthetic Methodologies and Chemical Modifications of + Xestospongin a

Total Synthesis Strategies of (+)-Xestospongin A

The total synthesis of this compound has been approached through various methodologies, each with its own set of strategies to control the molecule's intricate stereochemistry and macrocyclic structure.

Early endeavors in the synthesis of xestospongin-type compounds laid the groundwork for future, more refined strategies. A key early finding was the ability to control the stereochemistry of the 1-oxaquinolizidine portions of the molecule through thermodynamic equilibration. umn.edutandfonline.com One of the initial total syntheses of this compound, also known as (+)-araguspongine D, utilized a convergent approach. acs.orgacs.org This strategy involved the synthesis of a key monomeric precursor which was then dimerized to form the macrocycle. acs.org A crucial element of this early work was the use of a thiophene (B33073) ring as a linchpin to construct a key monomeric precursor. acs.org This thiophene-containing precursor was then subjected to a series of reactions, including enzymatic resolution to establish the correct stereochemistry, followed by a macrocyclization step. acs.org The final step involved the reductive removal of the thiophene rings to yield this compound. acs.org These early syntheses were instrumental in confirming the structure and absolute stereochemistry of the natural product. nih.gov

The limited availability of this compound from natural sources has driven the development of scalable synthetic routes to provide sufficient material for biological studies. escholarship.orgescholarship.org One scalable approach to a related compound, desmethylxestospongin B, was designed to be modular, allowing for the preparation of various analogues. escholarship.org This strategy focused on an early-stage Ireland-Claisen rearrangement, macrolactamization, and a late-stage installation of the oxaquinolizidine units. escholarship.orgresearchgate.net

A significant improvement in scalability was achieved by addressing inefficiencies in earlier routes. nih.govescholarship.org For instance, a revised synthesis of (+)-desmethylxestospongin B increased the total yield by 50% compared to the original route. nih.govescholarship.org This was accomplished by restructuring the initial steps to avoid superfluous protecting group manipulations and by employing a highly stereoselective epoxidation method, which limited the reliance on kinetic resolution for establishing stereocenters. nih.govescholarship.org Another scalable synthesis of desmethylxestospongin B utilized a bidirectional strategy starting from a macrocyclic bis(lactam). nih.govescholarship.org This intermediate was then converted to the final product through intramolecular N-alkylation and a crucial reductive 1-oxaquinolizidine formation. escholarship.org These scalable syntheses are vital for producing the quantities of xestospongin compounds needed for in-depth biological evaluation. smolecule.com

Achieving the correct stereochemistry is a critical challenge in the total synthesis of this compound, which possesses multiple chiral centers. A key strategy for stereochemical control involves the principle of thermodynamic control, where the relative stereochemistry of the oxaquinolizidine ring system is established by equilibration. acs.org In one of the first total syntheses, the stereochemistry of a single carbinol center in a monomeric precursor was used to control the relative configuration of all other stereogenic centers required for the macrocycle. acs.org This was achieved through an equilibration process during the condensation reaction that forms the oxaquinolizidine ring. acs.org

Enzymatic resolution has also been a powerful tool for establishing absolute stereochemistry. In an early synthesis, lipase-catalyzed hydrolysis of a racemic acetate (B1210297) derivative was used to efficiently resolve a key carbinol center. acs.org More recent scalable syntheses have employed asymmetric epoxidation to set key stereocenters early in the synthetic sequence, thereby avoiding less efficient kinetic resolutions later on. nih.govescholarship.org For example, a titanium-salalen catalyzed asymmetric epoxidation with hydrogen peroxide was used for a challenging terminal olefin intermediate. escholarship.org The Ireland-Claisen rearrangement has also been utilized as a powerful method for predictable stereochemical outcomes in the construction of the carbon skeleton. escholarship.org

Scalable Synthetic Methodologies

Biomimetic Synthesis Approaches

Biomimetic synthesis aims to mimic the proposed biosynthetic pathways of natural products. For the xestospongins, it is hypothesized that they arise from the dimerization of simpler building blocks. vanderbilt.edu A biomimetic synthesis of (-)-Xestospongin A was achieved, which also led to the synthesis of (+)-Xestospongin C and (+)-Araguspongine B and the correction of their absolute configurations. ox.ac.ukgoogle.co.ukacs.orgcrystallography.net This approach provides insight into the potential natural formation of these complex molecules.

The core of the biomimetic strategy often involves the self-assembly of precursor molecules under conditions that mimic a biological environment. researchgate.net For instance, the condensation of 5-haloaldehydes with 1,3-aminoalcohols can spontaneously form the 1-oxaquinolizidine ring system. acs.org This type of reaction, when applied to a suitably designed monomer, can lead to a dimerization and macrocyclization, mirroring a plausible biosynthetic route. acs.orgacs.org The pH of the reaction medium can be a critical factor in controlling the outcome of these biomimetic cyclizations. acs.orgresearchgate.net

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and for developing new molecular probes with improved properties.

The modular nature of many of the total synthesis routes allows for the preparation of a variety of analogues. escholarship.org By modifying the building blocks used in the synthesis, chemists can introduce structural changes at specific positions of the xestospongin scaffold. For example, a flexible synthetic strategy has been developed that allows for control over the oxidation levels and stereochemistry at the C9 and C9' positions. researchgate.netresearchgate.net This has enabled the synthesis of asymmetrically oxidized xestospongins, such as desmethylxestospongin B. escholarship.org

Another strategy for diversification involves the synthesis of fluorinated analogues. escholarship.org For example, (+)-9,9'-difluoroxestospongin C has been synthesized to investigate the effects of fluorine substitution on the molecule's properties and biological activity. escholarship.orgescholarship.org The synthesis of such analogues often requires the development of new synthetic methods, such as stereoselective Ireland-Claisen rearrangements of α-fluoroallylic esters. escholarship.org The ability to create a diverse library of xestospongin analogues is essential for probing their interactions with biological targets like the inositol (B14025) 1,4,5-trisphosphate receptor. nih.govnih.govsemanticscholar.org

Synthesis of Hydroxylated Xestospongins (e.g., 7S-hydroxyxestospongin A)

The synthesis of hydroxylated xestospongins, particularly (+)-7S-hydroxyxestospongin A, presents a distinct challenge in the field of natural product synthesis. Unlike many of its non-hydroxylated counterparts, a complete total synthesis of (+)-7S-hydroxyxestospongin A has not been prominently reported in the literature. Instead, research has largely centered on its isolation from natural sources and the synthesis of other hydroxylated analogs to probe structure-activity relationships.

In 2002, (+)-7S-hydroxyxestospongin A was isolated from the marine sponge Xestospongia sp. acs.orgresearchgate.net. Its complex structure was determined through meticulous spectroscopic analysis, with the definitive relative and absolute stereochemistry being established by single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net. To further solidify the assignment of the absolute configuration at the newly identified stereocenter (C-7), Mosher's ester analysis was employed researchgate.netresearchgate.net. This method involves forming diastereomeric esters with a chiral reagent, which then allows for the determination of the absolute stereochemistry by analyzing the differences in their ¹H NMR spectra.

While a total synthesis of the natural product itself remains elusive in published works, other hydroxylated derivatives have been synthesized to investigate their biological activity. For instance, synthetic efforts have produced various hydroxylated xestospongin derivatives researchgate.net. Studies on these synthesized compounds, such as 7-OH-XeA, have revealed that the introduction of a hydroxyl group can significantly impact biological function. Compared to the parent compound xestospongin A, 7-OH-XeA demonstrated a 10- to 15-fold lower potency as an inhibitor of the inositol 1,4,5-trisphosphate (IP₃) receptor researchgate.net. This highlights the critical role of specific structural features in the potent biological activity of the xestospongin family.

Synthesis of Other Xestospongin/Araguspongine Series Members

The synthesis of various members of the xestospongin and araguspongine family has been a significant focus of synthetic organic chemistry, leading to elegant and efficient strategies for constructing these complex macrocyclic alkaloids. These efforts have not only provided access to these biologically important molecules but have also been instrumental in correcting the absolute configurations of the natural products.

A landmark achievement in this area was the biomimetic synthesis of (−)-xestospongin A, (+)-xestospongin C, and (+)-araguspongine B by Baldwin and coworkers. ox.ac.ukacs.orgacs.org. This work was pivotal as it led to the reassignment of the absolute configurations for these natural products. ox.ac.ukacs.org. The synthetic strategy was based on a proposed biosynthetic pathway, demonstrating a powerful approach to the construction of complex natural products.

Another key strategy has focused on the synthesis of C₂-symmetric members of the family, such as this compound and its C(9) epimer, (−)-xestospongin C. Hoye and colleagues developed a route that relies on the efficient condensation between 5-halovaleraldehydes and 1,3-aminoalcohols to form the core oxaquinolizidine ring system.. A crucial aspect of this synthesis is that the relative stereochemistry is controlled through equilibration, simplifying the stereochemical challenges..

More recently, scalable total syntheses of asymmetric xestospongins like (+)-desmethylxestospongin B and araguspongine C have been reported. acs.orgresearchgate.net. One such synthesis of (+)-desmethylxestospongin B utilized an Ireland-Claisen rearrangement, macrolactamization, and a late-stage lactam reduction to install the oxaquinolizidine units. acs.org. This flexible strategy allows for variations in oxidation levels and stereochemistry at the C9/9' positions. acs.org. An improved, more scalable version of this synthesis was later developed, addressing issues in the original route by restructuring the initial steps and employing an asymmetric epoxidation to increase yield and material efficiency. acs.org.

The synthesis of araguspongine C was also achieved through a flexible approach that involved a p-methoxybenzyl (PMB) ether at the C9/9' positions and an allyl ester to facilitate the formation of the free acid needed for macrolactamization. acs.org. The final steps involved lactam reduction with a lithium-ammonia reagent followed by hydrogenation to yield the target molecule. acs.org.

These synthetic endeavors are summarized in the table below, showcasing the variety of xestospongin and araguspongine members that have been successfully synthesized.

| Compound | Synthetic Approach Highlights | Key References |

| (-)-Xestospongin A | Biomimetic synthesis, corrected absolute configuration. | ox.ac.ukacs.orgacs.org |

| (+)-Xestospongin C | Biomimetic synthesis, corrected absolute configuration. | ox.ac.ukacs.orgacs.org |

| (+)-Araguspongine B | Biomimetic synthesis, corrected absolute configuration. | ox.ac.ukacs.orgacs.org |

| This compound | C₂-symmetric approach via condensation of 5-halovaleraldehydes and 1,3-aminoalcohols. | |

| (-)-Xestospongin C | C₂-symmetric approach; C(9) epimer of this compound. | |

| (+)-Desmethylxestospongin B | Scalable total synthesis using Ireland-Claisen rearrangement and macrolactamization. | acs.orgresearchgate.net |

| Araguspongine C | Flexible synthesis utilizing PMB ether and allyl ester protecting groups. | acs.org |

These synthetic routes have provided essential quantities of these natural products for further biological evaluation and have established a robust chemical foundation for the creation of novel analogs with potentially enhanced therapeutic properties.

Biological Activities and Molecular Mechanisms of + Xestospongin a

Modulation of Cellular Signaling Pathways

The regulation of intracellular Ca²⁺ is fundamental to cellular signaling, and by targeting the IP3R, (+)-Xestospongin A can modulate a multitude of downstream pathways. researchgate.net The effects of this modulation are widespread, influencing numerous physiological and pathological processes.

The ability of xestospongins to suppress IP3-mediated Ca²⁺ signals has been shown to affect a variety of calcium-dependent cellular functions. These include:

Muscle Contraction : In smooth muscle, IP3-mediated Ca²⁺ release is a key trigger for contraction. Xestospongin-C has been shown to inhibit these contractions. nih.gov

Cellular Secretion : In mast cells, antigen-induced degranulation is a Ca²⁺-dependent process. Xestospongin C inhibits this process by blocking the rise in intracellular Ca²⁺. nih.gov

Neurite Outgrowth : The potentiation of nerve growth factor-induced neurite outgrowth can be blocked by the IP3R antagonist xestospongin C, indicating a role for this signaling pathway in neuronal development. plos.org

Apoptosis : Deregulation of ER Ca²⁺ homeostasis is linked to programmed cell death. Inhibitors of ER Ca²⁺ release channels, including xestospongin C, have been shown to prevent apoptotic cell death induced by certain neurotoxic peptides by preventing the rise in intracellular Ca²⁺. uc.pt

Cell Invasion : In the parasite Toxoplasma gondii, microneme secretion, which is essential for host cell attachment and invasion, is a Ca²⁺-dependent process. Xestospongin C inhibits this secretion and blocks the parasite's ability to invade host cells. nih.gov

A significant area of research has revealed a critical role for the IP3R in the regulation of autophagy, the cellular process for degrading and recycling damaged organelles and long-lived proteins. tandfonline.comresearchgate.net The IP3R acts as an endogenous inhibitor of autophagy. tandfonline.comresearchgate.net Pharmacological inhibition or genetic depletion of the IP3R is a potent stimulus for inducing autophagy. uchile.cltandfonline.comnih.gov

The IP3R antagonist xestospongin B has been shown to induce autophagy by disrupting a molecular complex formed between the IP3R and Beclin-1, a key protein in the initiation of autophagy. uchile.cl This interaction is modulated by the anti-apoptotic protein Bcl-2, which can bind to both the IP3R and Beclin-1, sequestering Beclin-1 and thus inhibiting autophagy. uchile.cl By binding to the IP3R, xestospongins appear to disrupt this inhibitory complex, liberating Beclin-1 to initiate the formation of the autophagosome. uchile.clnih.gov Interestingly, the induction of autophagy by IP3R blockade with xestospongins does not seem to depend on changes in the steady-state concentrations of Ca²⁺ in either the cytosol or the ER lumen, suggesting a mechanism that is distinct from simple Ca²⁺ signaling. tandfonline.comnih.govresearchgate.net This identifies the IP3R as a crucial platform for integrating signals related to cell survival, apoptosis, and autophagy. uchile.cl

Impact on Calcium-Dependent Cellular Processes

Comparative Biological Activities within the Xestospongin/Araguspongine Family

The xestospongin/araguspongine family of marine alkaloids, characterized by a macrocyclic structure featuring two 1-oxaquinolizidine moieties, displays a range of significant biological activities. nih.govmdpi.com These compounds are primarily recognized as potent, membrane-permeable inhibitors of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, a crucial channel for calcium (Ca²⁺) release from the endoplasmic reticulum. nih.govresearchgate.netuchile.cl The modulation of IP3 receptor-mediated Ca²⁺ signaling is a key mechanism underlying many of their observed biological effects, which also include vasodilation and cytotoxicity. nih.govmdpi.com

Potency Comparisons

The inhibitory potency of xestospongins and araguspongines on the IP3 receptor has been a primary focus of comparative studies. These investigations have consistently demonstrated a clear structure-activity relationship within the family, with specific members showing markedly higher efficacy.

Xestospongin C is frequently highlighted as one of the most potent inhibitors of the IP3 receptor. nih.gov Studies using microsomes from rabbit cerebellum found that xestospongin C blocks IP3-induced Ca²⁺ release with a half-maximal inhibitory concentration (IC₅₀) of 358 nM. nih.govmedchemexpress.comsigmaaldrich.com In comparison, xestospongin A was found to be approximately 7-fold less potent in the same assay. nih.gov Xestospongin D also acts as an inhibitor of the IP3 receptor. nih.gov The lowest potency in this particular study was observed for dimethyl-xestospongin B, which was over 16-fold less effective than xestospongin C, with an IC₅₀ value of 5865 nM. nih.gov Araguspongine B has also been identified as a potent inhibitor of IP3 receptor-mediated Ca²⁺ release. nih.govnih.gov

Hydroxylation of the xestospongin core appears to reduce inhibitory potency. For instance, hydroxylated derivatives such as araguspongine C and 7-hydroxyxestospongin A were found to be 10- to 15-fold less potent than xestospongin C at blocking IP3-induced Ca²⁺ release. nih.gov While both araguspongine A and araguspongine C can inhibit the proliferation of breast cancer cells, araguspongine C was found to be a more effective inhibitor of c-Met phosphorylation, a key step in a cancer signaling pathway. nih.gov

| Compound | Target | Activity (IC₅₀) | Assay System | Reference |

|---|---|---|---|---|

| Xestospongin C | IP3 Receptor | 358 nM | Rabbit Cerebellum Microsomes | nih.gov |

| Xestospongin A | IP3 Receptor | ~2.5 µM (7x less potent than XeC) | Rabbit Cerebellum Microsomes | nih.gov |

| Dimethyl-xestospongin B | IP3 Receptor | 5865 nM | Rabbit Cerebellum Microsomes | nih.gov |

| Araguspongine C | IP3 Receptor | ~3.6-5.4 µM (10-15x less potent than XeC) | Rabbit Cerebellum Microsomes | nih.gov |

| 7-Hydroxyxestospongin A | IP3 Receptor | ~3.6-5.4 µM (10-15x less potent than XeC) | Rabbit Cerebellum Microsomes | nih.gov |

| Araguspongine C | c-Met Phosphorylation | 19.9 µM | BT-474 Breast Cancer Cells | nih.gov |

| Araguspongine A | c-Met Phosphorylation | >40 µM | BT-474 Breast Cancer Cells | nih.gov |

Structural Features Influencing Bioactivity

The biological activity of the xestospongin/araguspongine family is intrinsically linked to their complex three-dimensional structures. nih.gov These molecules are macrocyclic bis-1-oxaquinolizidine alkaloids, and their potency is heavily influenced by stereochemistry and conformational factors. nih.govnih.gov

Studies have shown that araguspongines possessing a macrocyclic ring with two cis- or two trans-dialkylated orientations at C-2 and C-9 on both 1-oxaquinolizidine rings, along with two trans- or cis-decalin-like rings, exhibit potent biological activities. mdpi.com Conversely, compounds that have a mix of cis and trans orientations or those that possess a bis-1-oxaquinolizidine N-oxide moiety tend to show weak or no activity. mdpi.com For example, the difference in activity between araguspongine A and C as c-Met inhibitors has been attributed to their distinct chemical structures and how they interact with the target. nih.gov

Structure Activity Relationship Sar Studies of + Xestospongin a and Analogues

Identification of Key Pharmacophores for IP3R Interaction

The xestospongin family of compounds, including xestospongins A, C, and D, as well as araguspongine B and demethylxestospongin B, are recognized as potent blockers of IP3-mediated calcium (Ca²⁺) release. nih.gov The precise mechanism of how these molecules interact with the IP3R has been a subject of investigation, with some studies suggesting a complex interaction that may not involve direct competition at the IP3-binding site. nih.govnih.gov Initial reports indicated that Xestospongin C blocks IP3-induced Ca²⁺ release without affecting [³H]IP3 binding to its receptor, suggesting an allosteric mechanism or interaction with a different site on the receptor complex. nih.govnih.gov However, conflicting evidence exists, as other studies have demonstrated that analogues like Xestospongin B can displace [³H]IP3 from its binding sites, indicating competitive inhibition. ird.fr

Pharmacophore modeling of IP3R modulators suggests that key features for binding include the presence of hydrogen-bond acceptors and donors. mdpi.comdntb.gov.ua A developed model highlights the potential importance of two hydrogen-bond acceptors and two hydrogen-bond donors within the chemical structure to enhance the inhibitory activity (IC₅₀) against the IP3R. mdpi.comdntb.gov.ua

SAR studies on various xestospongin analogues have revealed significant differences in their potency, highlighting the importance of specific functional groups. Xestospongin C is among the most potent inhibitors, with an IC₅₀ of 358 nM for blocking IP3-induced Ca²⁺ release from cerebellar microsomes. nih.govnih.govmedchemexpress.com In comparison, Xestospongin A is approximately 7-fold less potent. nih.gov Modifications to the core structure, such as demethylation or hydroxylation, have marked effects on activity. Demethylxestospongin B showed the lowest potency, being over 16-fold less active than Xestospongin C, with an IC₅₀ of 5865 nM. nih.gov Similarly, hydroxylated derivatives such as 7-OH-Xestospongin A and araguspongin C were found to be 10- to 15-fold less potent than Xestospongin C. researchgate.net These findings underscore that while the core macrocyclic bis-1-oxaquinolizidine structure is the primary pharmacophore, substitutions on this scaffold are critical in modulating the potency of IP3R inhibition.

Influence of Stereochemistry on Biological Potency and Selectivity

The stereochemical configuration of the xestospongin molecule is a critical determinant of its biological activity. ontosight.ai The complex three-dimensional structure features multiple chiral centers, and subtle changes in stereochemistry can significantly alter the compound's interaction with its biological target. ontosight.ai The absolute configuration of (+)-Xestospongin A is defined as (1R,8R,10S,15R,22R,29S), and this specific arrangement is integral to its potency. ontosight.ai

A key comparison highlighting the role of stereochemistry is between this compound and its C(9) epimer, (-)-Xestospongin C. acs.orgacs.org This inversion of a single stereocenter results in a distinct compound with a notable increase in inhibitory potency against the IP3R, as seen with Xestospongin C being significantly more active than Xestospongin A. nih.gov

Role of Macrocyclic and Oxaquinolizidine Moiety Features

The defining structural characteristic of the xestospongins is the large macrocyclic ring containing two 1-oxaquinolizidine units. nih.gov This macrocyclic bis-1-oxaquinolizidine framework is essential for the compound's biological activity. The importance of the intact macrocycle is a common theme in natural product chemistry, where linearization often leads to a loss of activity. mdpi.com For xestospongins, the macrocycle serves to correctly orient the two oxaquinolizidine moieties, creating the specific three-dimensional shape required for interaction with the IP3R. The rigidity and conformation of this macrocycle are influenced by synthetic conditions during its formation, which in turn affects the biological profile. acs.org

The oxaquinolizidine moieties themselves are critical components of the pharmacophore. The nitrogen atom within this ring system is a key feature. SAR studies have revealed that modifications to this nitrogen, such as oxidation to form a bis-1-oxaquinolizidine N-oxide, result in a significant decrease or complete loss of activity. mdpi.com This suggests that the basicity and hydrogen-bonding capacity of the tertiary amines are important for the interaction with the receptor.

Furthermore, substitutions on the oxaquinolizidine rings directly modulate potency. As noted previously, the presence of a hydroxyl group at position C-9 (as in Xestospongin D) or C-7 (in 7-OH-Xestospongin A) leads to a reduction in inhibitory activity compared to the unsubstituted Xestospongin C. researchgate.netresearchgate.net This indicates that while some polarity is tolerated, bulky or hydrophilic substitutions at these positions are detrimental to optimal binding, possibly due to steric hindrance or unfavorable interactions within the binding pocket. The significant drop in potency observed with demethylxestospongin B further highlights the sensitivity of the receptor to even minor structural changes on the oxaquinolizidine scaffold. nih.gov

+ Xestospongin a As a Pharmacological Tool in Calcium Signaling Research

Application in Investigating IP3R Structure and Function

The inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) is a crucial intracellular channel that mediates the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER) upon binding its ligand, IP3. frontiersin.orgmdpi.com Understanding the structure and function of this receptor is fundamental to cell biology, and (+)-Xestospongin A and its related compounds have proven to be instrumental in this endeavor. nih.gov

Xestospongins are valued for their ability to block IP3-mediated Ca²⁺ release, providing a means to probe the receptor's function. nih.govresearchgate.net A key aspect of their utility lies in their mechanism of action. Early studies on xestospongin C demonstrated that it potently blocks IP3-induced Ca²⁺ release with an IC₅₀ of 358 nM in vesicles from rabbit cerebellum. nih.govmerckmillipore.com Crucially, these studies suggested that this inhibition occurs without the compound interacting directly with the IP3-binding site on the receptor. nih.govmerckmillipore.com This non-competitive mechanism of action makes xestospongins particularly useful tools, as they can inhibit the receptor's function without displacing the natural ligand, allowing for the study of aspects of receptor gating and modulation that are independent of the ligand-binding domain.

However, the precise inhibitory mechanism of xestospongins has remained a subject of investigation and some debate. While the initial findings pointed towards a non-competitive inhibition, some later studies have suggested a competitive interaction with the IP3 binding site. researchgate.netuchile.cl For instance, Xestospongin B was found to displace [³H]IP3 from rat cerebellar membranes in a concentration-dependent manner, indicating competitive binding. uchile.cl This discrepancy in findings highlights the complexity of the interaction between xestospongins and the different IP3R isoforms, suggesting that the mode of inhibition may be context-dependent. researchgate.netnih.gov The ongoing investigation into the elusive mechanism of xestospongin inhibition continues to provide insights into the structure-function relationship of the IP3R. researchgate.netresearchgate.net

The unique and complex macrocyclic structure of this compound itself serves as a valuable scaffold for understanding the structural requirements for IP3R inhibition. ontosight.ai By studying how this molecule and its synthetic analogs interact with the receptor, researchers can glean information about the architecture of the channel and the domains involved in its gating and regulation, beyond the well-characterized IP3-binding core. ontosight.aimdpi.com

Table 1: Research Findings on Xestospongin Inhibition of IP3R

| Compound | Finding | Mechanism | Reference |

| Xestospongin C | Potent blocker of IP3-mediated Ca²⁺ release (IC₅₀ = 358 nM). | Non-competitive; does not interact with the IP3-binding site. | nih.govmerckmillipore.com |

| Xestospongin B | Displaced [³H]IP3 from rat cerebellar membranes. | Competitive inhibitor of IP3 receptors. | uchile.cl |

| Xestospongins | Inhibitory mechanism remains elusive; some studies show direct inhibition at the IP3 binding site, while others do not. | Conflicting reports (Competitive vs. Non-competitive). | researchgate.net |

Utility in Elucidating Intracellular Calcium Dynamics

Intracellular calcium dynamics, characterized by precisely regulated transient increases and oscillations in Ca²⁺ concentration, govern a vast array of cellular processes. This compound is a powerful tool for elucidating the role of the IP3R in shaping these complex calcium signals. As a potent, membrane-permeable blocker of the IP3R, it allows researchers to selectively inhibit this pathway in intact cells and observe the consequences on cellular function. nih.govmerckmillipore.comnih.gov

A primary application of this compound is to confirm the involvement of IP3Rs in Ca²⁺ release from the ER. For example, in RBL-2H3 mast cells, Xestospongin C was shown to inhibit the transient increase in cytosolic Ca²⁺ induced by antigen stimulation, confirming that this response is mediated by IP3-induced Ca²⁺ release. nih.gov Similarly, it selectively blocks Ca²⁺ efflux from ER stores induced by agonists like bradykinin (B550075) and carbamylcholine. nih.govmerckmillipore.com

Xestospongins have been particularly useful in the study of calcium oscillations, which are rhythmic fluctuations in intracellular Ca²⁺ concentration that encode information to regulate downstream events. By blocking the IP3R, researchers can determine if these oscillations are dependent on this specific channel.

In human immature dendritic cells, spontaneous Ca²⁺ oscillations are blocked by the IP3R antagonist Xestospongin C, indicating their dependence on this receptor. nih.gov

Similarly, in human cardiac progenitor cells, inhibition of IP3R function with Xestospongin C attenuates Ca²⁺ oscillations, which in turn affects cell cycle activation. ahajournals.org

In studies of paclitaxel-induced Ca²⁺ oscillations, pretreatment with Xestospongin C abolished the oscillations, demonstrating the central role of the IP3R in this process. pnas.org

By using this compound to inhibit the IP3R pathway, scientists can dissect the contribution of ER Ca²⁺ release from other Ca²⁺ entry and release mechanisms, such as store-operated calcium entry (SOCE) or ryanodine (B192298) receptors. nih.gov This allows for a more precise understanding of how different components of the calcium signaling toolkit work together to generate specific and localized Ca²⁺ signals that drive distinct cellular functions. nih.govphysiology.org For instance, in Jurkat T cells, pretreating with Xestospongin C helped reveal that SOCE can trigger further Ca²⁺ release through the IP3R, a critical aspect of T cell activation. nih.gov

Development and Application as Chemical Probes

A chemical probe is a small molecule designed to selectively modulate a specific protein's function, enabling the study of that protein's role in cellular and organismal contexts. thermofisher.krmskcc.org this compound and its congeners are excellent examples of chemical probes for the IP3R. nih.gov Their development and application have significantly advanced the study of IP3R-mediated signaling.

The "development" of xestospongins as chemical probes encompasses the total synthesis of the natural products and the creation of novel analogs with improved or altered properties. The complex C₂-symmetric macrocyclic structure of this compound has made its synthesis a significant challenge, attracting the attention of synthetic chemists. acs.orgacs.org Successful synthetic routes not only provide a renewable source of these valuable compounds, which are often scarce from their natural source, but also open the door to creating analogs. acs.orgox.ac.uk

For example, synthetic efforts have been directed at producing fluorinated xestospongin analogs. escholarship.org The rationale behind this was to improve properties like solubility, which had hindered the biological evaluation of some previously synthesized analogs. This highlights a key aspect of probe development: modifying a molecule's structure to enhance its utility as an experimental tool. escholarship.org

The "application" of xestospongins as chemical probes is widespread across numerous biological systems. Their membrane permeability and high potency make them suitable for use in live-cell imaging experiments to probe the function of IP3Rs in real-time. nih.govmerckmillipore.com

Table 2: Examples of this compound and its Analogs as Chemical Probes

| Application Area | Cell/System Type | Finding using Xestospongin | Reference |

| Neurobiology | Pheochromocytoma (PC12) cells | Blocks bradykinin-induced Ca²⁺ release, no effect on ryanodine receptors. | nih.govrndsystems.com |

| Immunology | RBL-2H3 mast cells | Inhibits antigen-induced Ca²⁺ increase and degranulation. | nih.gov |

| Cancer Biology | Neuroblastoma (NG108-15) cells | Suppresses bradykinin-induced Ca²⁺ signals. | uchile.cl |

| Muscle Physiology | Cultured rat skeletal myotubes | Selectively blocks slow intracellular Ca²⁺ signal induced by membrane depolarization. | uchile.cl |

| Developmental Biology | Human cardiac progenitor cells | Attenuates Ca²⁺ oscillations linked to cell proliferation. | ahajournals.org |

Biosynthetic Investigations of Xestospongin Alkaloids

Proposed Biosynthetic Pathways of Dimeric 1-Oxaquinolizidine Alkaloids

The biosynthesis of xestospongin alkaloids, such as (+)-Xestospongin A, is believed to originate from the amino acid L-lysine. wikipedia.orguni.lu The proposed pathway involves several key transformations, starting with the formation of a piperideine monomer and culminating in a crucial dimerization event to construct the characteristic macrocyclic core.

The initial step is the conversion of L-lysine to cadaverine (B124047). wikipedia.org This reaction is catalyzed by lysine (B10760008) decarboxylase (LDC), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that removes the carboxyl group from lysine. wikipedia.org Subsequently, cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase, which leads to an aminoaldehyde that spontaneously cyclizes to form the Δ1-piperideine imine (also known as 2,3,4,5-tetrahydropyridine). wikipedia.org

The central hypothesis for the formation of the dimeric structure of xestospongin and araguspongine alkaloids involves the dimerization of two C9-C5N monomeric units derived from this piperideine intermediate. nus.edu.sg It is proposed that two piperideine-related tautomers engage in an aldol-like coupling. wikipedia.org This dimerization would form a large macrocycle, which then undergoes further intramolecular cyclizations and redox modifications to yield the final bis-1-oxaquinolizidine skeleton. nus.edu.sg This proposed pathway is supported by biomimetic syntheses, where laboratory synthesis mimicking plausible biological reactions has successfully produced xestospongin alkaloids, lending credence to the proposed natural pathway. nih.gov For instance, the total synthesis of this compound has been achieved, providing insights into the plausible stereochemical outcomes of the proposed biosynthetic reactions. fishersci.ca The araguspongines, which are structurally related to the xestospongins and often co-isolated from the same marine sponges like Xestospongia sp., are thought to be generated through similar biosynthetic routes. nus.edu.sgfishersci.ca

Enzymatic and Genetic Aspects of Biosynthesis

While a plausible pathway for xestospongin biosynthesis has been outlined, the specific enzymes and the underlying genetic framework remain largely uncharacterized. The involvement of lysine decarboxylase (LDC) in the initial conversion of L-lysine to cadaverine is a well-established step in the biosynthesis of many lysine-derived alkaloids in various organisms. wikipedia.org

However, the enzymes responsible for the key subsequent steps—the oxidative deamination of cadaverine, the dimerization of the resulting piperideine units, and the final intramolecular cyclizations to form the 1-oxaquinolizidine rings—have not been isolated or identified. It is currently unknown whether the crucial dimerization reaction proceeds spontaneously under physiological conditions or if it is a process guided by a specific enzyme. DFT (Density Functional Theory) calculations have been used to assess the energetic viability of Δ1-piperideine dimerization, suggesting that the formation of certain stereoisomers could occur spontaneously. The lack of identified gene clusters responsible for producing these complex alkaloids means that our understanding of their biosynthesis at a molecular level is still in its infancy. Further research, potentially involving genome mining of the producing sponge or its symbiotic microorganisms, is required to elucidate the specific enzymatic machinery responsible for constructing the intricate architecture of this compound. fishersci.ca

Future Directions and Research Perspectives on + Xestospongin a

Advancements in Synthetic Methodologies for Analogues and Probes

The complex, C2-symmetric macrocyclic structure of (+)-Xestospongin A presents a significant synthetic challenge. However, advancements in organic synthesis are paving the way for more efficient total syntheses and, crucially, the creation of novel analogues and chemical probes. These tools are essential for dissecting the compound's mechanism of action and identifying new biological targets. acs.org

Researchers are actively developing flexible synthetic strategies that allow for precise control over stereochemistry and oxidation levels at key positions of the xestospongin core. researchgate.net This modular approach facilitates the generation of a library of derivatives with modified properties. For instance, the synthesis of fluorinated xestospongin analogues has been explored to potentially improve properties like solubility, which can be a limiting factor for biological studies. escholarship.org The development of methodologies for creating photo-affinity labeling probes and other affinity-based tools is a key area of focus. researchgate.net Such probes are designed to covalently bind to their cellular targets upon activation (e.g., by light), enabling the capture, isolation, and identification of interacting proteins, even for reversible interactions. researchgate.netnih.gov This is particularly important for clarifying the full spectrum of proteins that xestospongins interact with inside the cell.

These advanced synthetic efforts are not merely academic exercises; they provide the essential materials to investigate the roles of specific calcium signaling pathways in various cellular contexts, including mitochondrial metabolism and cancer cell biology. researchgate.net

Deeper Elucidation of IP3R Binding Mechanisms and Subtype Selectivity

While this compound is widely used as a potent, membrane-permeable inhibitor of IP3R-mediated calcium release, its precise binding mechanism remains a subject of debate and investigation. rndsystems.comresearchgate.netnih.gov The inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) is a large, tetrameric channel with a complex structure, including an N-terminal suppressor domain and the IP3-binding core (IBC). frontiersin.orgbiologists.comutoronto.ca Understanding how xestospongins interact with this intricate assembly is key to developing more specific modulators.

Initial studies suggested that xestospongins block the IP3R without competing with IP3 at its binding site, pointing towards an allosteric mechanism of inhibition. researchgate.netnih.govnih.gov However, other research, particularly with Xestospongin B, has shown that it can displace IP3 from its binding sites, suggesting a competitive or mixed-inhibition model. uchile.clresearchgate.net This discrepancy highlights the complexity of the interaction and may depend on the specific xestospongin, its concentration, and the experimental system used.

A significant challenge in the field is the existence of three mammalian IP3R subtypes (IP3R1, IP3R2, and IP3R3), which exhibit around 70% homology and have distinct expression patterns and regulatory properties. nih.govtandfonline.combinasss.sa.cr The development of subtype-selective drugs is highly sought after. tandfonline.com However, current research indicates that the xestospongins may lack profound subtype selectivity. In fact, some functional studies using permeabilized DT40 cells expressing single mammalian IP3R subtypes found that neither Xestospongin C nor Xestospongin D effectively inhibited IP3-evoked Ca2+ release via any of the three subtypes, questioning their universal efficacy as IP3R antagonists in some contexts. nih.govnih.govresearchgate.net

Future research will leverage high-resolution structural techniques like cryo-electron microscopy (cryo-EM) to visualize the xestospongin-IP3R complex. biorxiv.org These studies, combined with mutagenesis and computational modeling, will be critical to:

Pinpoint the exact binding site(s) of xestospongins on the IP3R tetramer.

Understand the conformational changes induced by xestospongin binding that lead to channel inhibition.

Identify structural differences between IP3R subtypes that could be exploited for the rational design of selective inhibitors. mdpi.com

Exploration of Novel Biological Targets and Cellular Pathways

There is a growing body of evidence indicating that the biological effects of xestospongins extend beyond the inhibition of the IP3R. The conformational variations among different xestospongin and araguspongine alkaloids can significantly influence their molecular targets and biological activities. researchgate.netnih.gov This opens up exciting avenues for discovering novel mechanisms and therapeutic applications for this class of compounds.

Several non-IP3R targets have been suggested, particularly for Xestospongin C. These include:

SERCA Pumps: Some studies have reported that Xestospongin C can inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, which are responsible for refilling ER calcium stores. However, other reports have found no such effect, indicating this may be cell-type or condition-specific. nih.govuchile.cl

Other Ion Channels: Xestospongins have been implicated in the modulation of L-type Ca2+ channels and Ca2+-activated K+ channels. nih.gov Furthermore, certain hydroxylated xestospongins have been shown to sensitize ryanodine (B192298) receptors (RyRs), another major class of intracellular calcium release channels. researchgate.net

Beyond direct channel modulation, xestospongins are known to influence broader cellular pathways. A prominent example is the induction of autophagy , a cellular recycling process. Inhibition of the IP3R by compounds like Xestospongin B can trigger autophagy, which can either promote cell survival or lead to autophagic cell death, depending on the cellular context. nih.govresearchgate.net This effect is linked to the IP3R's role in regulating metabolism and bioenergetics, particularly through its communication with mitochondria at specialized contact sites. frontiersin.org

The diverse bioactivities reported for the xestospongin/araguspongine family—including cytotoxic, antifungal, antimalarial, and vasodilatory effects—strongly suggest the existence of multiple cellular targets. researchgate.netnih.gov Future research will likely employ chemical proteomics and other systems biology approaches to systematically identify the full interactome of this compound and its analogues. mdpi.com This will provide a more comprehensive understanding of their cellular effects and could uncover entirely new therapeutic possibilities for a range of diseases, from cancer to infectious diseases. nih.govfrontiersin.orgnih.gov

Q & A

Q. What is the primary mechanism of action of (+)-Xestospongin A in cellular calcium signaling, and how is this experimentally validated?

this compound is a selective inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors (IP3Rs), which regulate calcium release from the endoplasmic reticulum (ER). To validate this mechanism:

- Experimental Design : Use calcium imaging (e.g., Fluo-4 AM dye) in cell lines (e.g., HEK293 or cancer cells) to measure intracellular Ca²⁺ flux before and after treatment. Compare results with IP3R knockout models or competitive inhibitors like Xestospongin C .

- Data Interpretation : A reduction in IP3-induced calcium release confirms target engagement. Include dose-response curves to establish IC₅₀ values and assess selectivity across IP3R isoforms (e.g., IP3R1 vs. IP3R3).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.